

"Anticancer agent 262 chemical structure and properties"

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Technical Guide: Anticancer Agent PT-262 A Comprehensive Analysis of 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction

PT-262 is a novel synthetic compound derived from 6,7-dichloroquinoline-5,8-dione, belonging to the class of 5,8-quinolinedione derivatives known for their anticancer properties.[1][2] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and biological activities of PT-262. It has been investigated for its cytotoxic effects on human lung carcinoma cells and has been shown to induce cell death through a p53-independent pathway involving the inhibition of key signaling molecules.[1]

Chemical Structure and Properties

PT-262 is chemically identified as 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione.[1]

Table 1: Chemical and Physical Properties of PT-262



Property	Value	Reference
IUPAC Name	7-Chloro-6-(piperidin-1- yl)quinoline-5,8-dione	[1]
Molecular Formula	C14H13CIN2O2	Inferred from structure
Appearance	Dark brown solid	[1]
Solubility	Soluble in organic solvents like ethyl acetate and hexanes for chromatography	[1]

Synthesis

The synthesis of PT-262 is achieved through a nucleophilic substitution reaction.[1]

Experimental Protocol: Synthesis of PT-262[1]

- Reactants:
 - 6,7-dichloroquinoline-5,8-dione (1.00 g, 4.4 mmol)
 - Piperidine (0.50 ml, 5.1 mmol)
 - Triethylamine (0.56 ml, 5.1 mmol)
 - Benzene (150 ml)
- Procedure:
 - A solution of 6,7-dichloroquinoline-5,8-dione and piperidine is prepared in benzene.
 - Triethylamine is added dropwise to the solution with stirring at room temperature for 5 minutes.
 - The solvent is removed using a rotary evaporator, resulting in a dark brown solid.
- Purification:



- The crude product is purified by flash chromatography.
- The elution is performed using a 50% ethyl acetate/hexanes mixture.
- The purified PT-262 is obtained as brown solids.

Biological Activity and Mechanism of Action

PT-262 exhibits significant cytotoxic effects against human lung cancer cells in a concentration-dependent manner.[1] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.[1]

4.1. Cytotoxicity

Treatment with PT-262 for 24 hours induces cytotoxicity in human lung cancer cells at concentrations ranging from 1 to 20 μ M.[1]

Table 2: In Vitro Cytotoxicity of PT-262

Cell Line	Treatment Duration	Concentration Range	Effect	Reference
Human Lung Cancer Cells	24 hours	1-20 μΜ	Concentration- dependent cytotoxicity	[1]

4.2. Induction of Apoptosis

PT-262 is a potent inducer of apoptosis, a form of programmed cell death.[1] The apoptotic process initiated by PT-262 is characterized by the loss of mitochondrial membrane potential and the activation of caspase-3.[1]

4.3. Inhibition of Signaling Pathways

A key aspect of PT-262's mechanism is the inhibition of the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1]

Table 3: Inhibition of ERK Phosphorylation by PT-262



Target	IC50 Value	Reference
ERK Phosphorylation	~5 μM	[1]

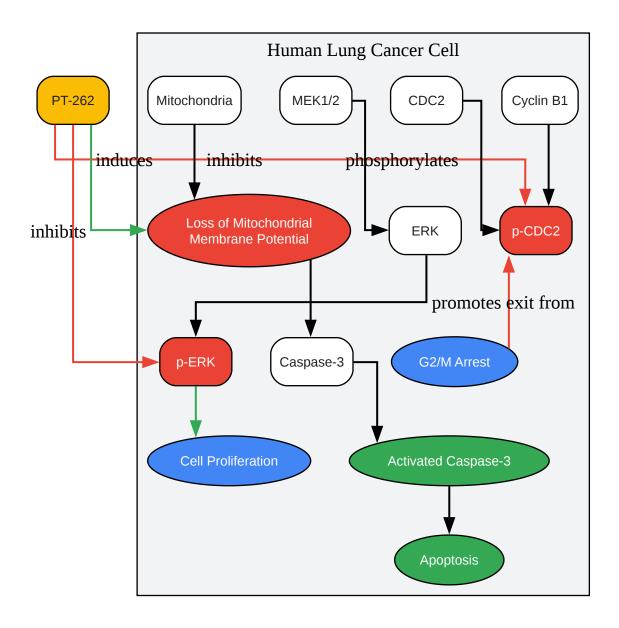
Furthermore, co-treatment with PD98059, a specific inhibitor of MEK1/2 (upstream of ERK), enhances the cytotoxicity induced by PT-262, suggesting a synergistic effect.[1]

4.4. Cell Cycle Arrest

PT-262 induces cell cycle arrest at the G2/M phase in both p53-wild type and p53-null human lung cancer cells, indicating a p53-independent mechanism.[1] This is accompanied by the repression of mitosis-regulated proteins such as cyclin B1 and phospho-CDC2 (at Thr14, Tyr15, and Thr161).[1]

Signaling Pathway of PT-262 Action





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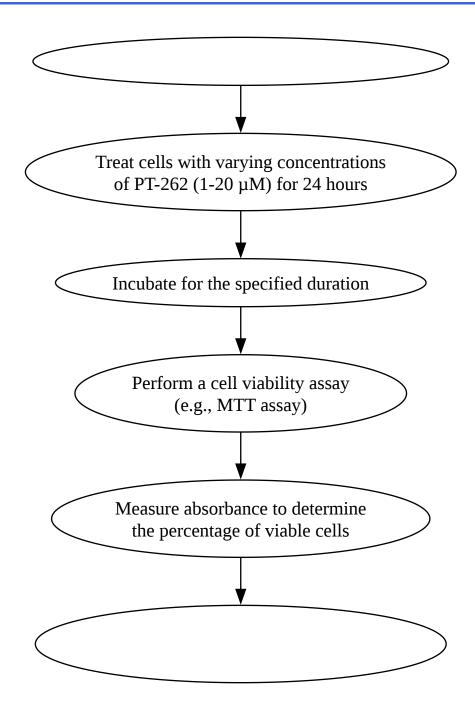
Caption: Signaling pathway of PT-262 in human lung cancer cells.

Experimental Protocols

5.1. Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of PT-262 on cancer cells.





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References



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